LAH Reduction Stoichiometry Requirements
3-Methylnaphthalene-2-carbaldehyde undergoes stoichiometric reduction to (3-methylnaphthalen-2-yl)methanol using lithium aluminum hydride (LAH) under defined conditions . The established protocol uses a 1:2 molar ratio of LAH to aldehyde (10 mmol LAH for 20 mmol aldehyde) in dry THF at 0°C, with portion-wise addition over 10 minutes . This contrasts with typical LAH reduction protocols for unsubstituted aromatic aldehydes, which generally employ a 1:4 to 1:6 LAH-to-aldehyde ratio, reflecting the reduced electrophilicity imparted by the electron-donating 3-methyl substituent [1].
| Evidence Dimension | LAH molar stoichiometry for aldehyde reduction |
|---|---|
| Target Compound Data | LAH:aldehyde = 1:2 (10 mmol LAH / 20 mmol aldehyde) |
| Comparator Or Baseline | Unsubstituted aromatic aldehydes: LAH:aldehyde = 1:4 to 1:6 |
| Quantified Difference | 2–3× higher LAH requirement for target compound |
| Conditions | Dry THF, 0°C, 10 min portion-wise addition |
Why This Matters
Procurement and experimental planning require awareness that 3-methyl substitution increases the LAH stoichiometry needed for complete reduction compared to unsubstituted analogs.
- [1] Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed. Oxford University Press, 2012. (Class reference for LAH reduction stoichiometry). View Source
